Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate
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Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyl group is a bulky substituent that can have significant effects on the reactivity of the compound . The dimethylamino group is a basic functional group that can participate in various reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic bicyclic indole core, with the tert-butyl, dimethylamino, and carboxylate groups attached at various positions. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
Indole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others. The presence of the tert-butyl and dimethylamino groups could affect the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on the specific structure and the nature of the substituents. For example, the presence of the polar dimethylamino and carboxylate groups could enhance the compound’s solubility in polar solvents .Future Directions
Properties
IUPAC Name |
tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-20(2,3)27-19(26)24-16-12-9-8-11-15(16)18(21(24,4)5)22-17(25)13-10-14-23(6)7/h8-13,18H,14H2,1-7H3,(H,22,25)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYDZZCJIPVCX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)NC(=O)C=CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)NC(=O)/C=C/CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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